molecular formula C11H16N6O4 B11088702 1,3,5-Triazine-2-carboximidamide, N'-(acetyloxy)-4-methoxy-6-(4-morpholinyl)-

1,3,5-Triazine-2-carboximidamide, N'-(acetyloxy)-4-methoxy-6-(4-morpholinyl)-

Cat. No.: B11088702
M. Wt: 296.28 g/mol
InChI Key: AJBOLFVJCXAHRR-UHFFFAOYSA-N
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Description

“N’-ACETOXY-4-METHOXY-6-(4-MORPHOLINYL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE” is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’-ACETOXY-4-METHOXY-6-(4-MORPHOLINYL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE” typically involves multiple steps, including the formation of the triazine ring and subsequent functionalization. Common reagents used in the synthesis may include acetic anhydride, methoxy compounds, and morpholine. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Purification techniques such as crystallization, distillation, or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

“N’-ACETOXY-4-METHOXY-6-(4-MORPHOLINYL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

“N’-ACETOXY-4-METHOXY-6-(4-MORPHOLINYL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE” may have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.

    Industry: Use in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of “N’-ACETOXY-4-METHOXY-6-(4-MORPHOLINYL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE” would depend on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other triazine derivatives with different functional groups. Examples include:

  • 4,6-Dimethoxy-1,3,5-triazine
  • 2,4,6-Trichloro-1,3,5-triazine
  • 6-(4-Morpholinyl)-1,3,5-triazine-2,4-diamine

Uniqueness

The uniqueness of “N’-ACETOXY-4-METHOXY-6-(4-MORPHOLINYL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE” lies in its specific functional groups, which may confer distinct chemical and biological properties. These properties can be compared to those of similar compounds to highlight its potential advantages and applications.

Properties

Molecular Formula

C11H16N6O4

Molecular Weight

296.28 g/mol

IUPAC Name

[(E)-[amino-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methylidene]amino] acetate

InChI

InChI=1S/C11H16N6O4/c1-7(18)21-16-8(12)9-13-10(15-11(14-9)19-2)17-3-5-20-6-4-17/h3-6H2,1-2H3,(H2,12,16)

InChI Key

AJBOLFVJCXAHRR-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)O/N=C(\C1=NC(=NC(=N1)OC)N2CCOCC2)/N

Canonical SMILES

CC(=O)ON=C(C1=NC(=NC(=N1)OC)N2CCOCC2)N

Origin of Product

United States

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